molecular formula C27H34N4O8 B557089 Boc-Arg(Z) 2-OH CAS No. 51219-19-3

Boc-Arg(Z) 2-OH

Cat. No.: B557089
CAS No.: 51219-19-3
M. Wt: 542.6 g/mol
InChI Key: ZWRJPLNCTNRXPE-NRFANRHFSA-N
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Description

Boc-Arg(Z)2-OH (CAS 51219-19-3) is a protected derivative of L-arginine, extensively utilized in peptide synthesis. Its structure features a tert-butoxycarbonyl (Boc) group on the α-amino group and two benzyloxycarbonyl (Z) groups on the guanidino side chain (δ- and ω-positions) . This compound was developed by Meldal and Kindtler in 1986 to address challenges in arginine side-chain protection, particularly in preventing side reactions during peptide coupling .

Properties

IUPAC Name

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRJPLNCTNRXPE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection Sequence Optimization

The synthesis follows a three-stage protection cascade:

  • α-Amino Protection : Reacting L-arginine with di-tert-butyl dicarbonate (Boc₂O) in dioxane/water (3:1) at 0-4°C for 2 hours achieves >90% Boc protection.

  • Guanidino Protection : Treating Boc-Arg-OH with benzyl chloroformate (Z-Cl) in chloroform under triethylamine catalysis (4 equivalents, 24 hours RT) installs Z groups at both guanidino nitrogens.

  • Carboxyl Activation : Converting the C-terminal carboxylic acid to an active ester enables subsequent peptide coupling.

Critical Reaction Parameters

ParameterOptimal ValueImpact on Yield
Boc₂O Equivalents1.2Maximizes α-NH₂ protection
Z-Cl Equivalents4.0Ensures complete guanidino protection
Reaction pH8.5-9.0Prevents carbamate decomposition
Temperature0-4°C (Boc), RT (Z)Minimizes racemization

Data aggregated from shows this protocol achieves 68-72% overall yield, significantly higher than Tos-protected analogues (≤45%).

Industrial-Scale Production Enhancements

Pharmaceutical manufacturers have adapted the core methodology with three critical modifications:

  • Continuous Flow Systems : Replaces batch reactors, reducing reaction times from 24 hours to 8 minutes through intensified mass transfer

  • Solvent Recycling : Closed-loop THF recovery systems decrease waste generation by 83% compared to traditional methods

  • In-line Analytics : Real-time FTIR monitoring allows immediate adjustment of Z-Cl stoichiometry, maintaining 99.5% conversion efficiency

Comparative Analysis of Protecting Group Strategies

The choice between Z and alternative groups significantly impacts synthetic outcomes:

Protecting GroupDeprotection ConditionCoupling EfficiencyRacemization Risk
Z (Current)H₂/Pd-C92-95%<0.5%
TosHF/0°C78-82%2.1-3.4%
PmcTFA/0°C85-88%1.2-1.8%

Data from confirms Z's superiority in minimizing side reactions while maintaining compatibility with Boc chemistry.

Advanced Purification Techniques

Modern purification employs a three-step protocol:

  • Ion-Exchange Chromatography : Removes unreacted Z-Cl using Dowex 50WX8 resin (pH 4.7 buffer)

  • Recrystallization : Ethyl acetate/hexane (1:3) yields 99.2% pure crystals (HPLC)

  • Lyophilization : Final freeze-drying at -50°C/0.01 mBar produces stable polymorph Form II

Quality Control Paradigms

Rigorous analytical validation ensures batch consistency:

TestMethodAcceptance Criteria
Identity¹H NMR (500 MHz)δ 1.4 (Boc), 5.1 (Z)
PurityHPLC (C18, 220 nm)≥98.0%
Optical RotationPolarimetry (589 nm)[α]D²⁰ +7.5°±0.5°
Residual SolventsGC-FID<300 ppm THF

Data from shows these methods detect impurities down to 0.05% (w/w).

Mechanistic Insights into Side Reactions

Despite optimized conditions, three side reactions persist:

  • Z Group Migration : Occurs at >40°C, forming δ-N-Z/ω-N-Boc isomers (6-8% yield loss)

  • Carbamate Formation : Traces of CO₂ generate unstable carbamates (mitigated by N₂ sparging)

  • Racemization : Elevated pH during Z installation causes <0.5% D-isomer formation

Recent Methodological Innovations

Cutting-edge approaches address traditional limitations:

  • Enzymatic Protection : Candida antarctica lipase B catalyzes Z group installation, reducing solvent use by 90%

  • Microwave Assistance : 2.45 GHz irradiation accelerates Z protection from 24 hours to 35 minutes

  • Flow Photochemistry : UV-initiated radical reactions prevent migration side products

Chemical Reactions Analysis

Types of Reactions: Boc-Arg(Z) 2-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides and proteins with specific sequences, depending on the other amino acids or peptides involved in the synthesis .

Scientific Research Applications

Peptide Synthesis

Overview : Boc-Arg(Z) 2-OH is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides in a controlled manner.

Key Characteristics :

  • Protective Groups : The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups protect the reactive sites of arginine, enabling selective coupling reactions.
  • Reaction Conditions : The compound can be activated under acidic conditions to remove the Boc group and under basic conditions to remove the Z group, allowing for subsequent reactions with other amino acids or peptides.

Case Study : Meldal and Kindtler (1986) utilized this compound in the synthesis of complex peptides, demonstrating its effectiveness in producing high yields without significant byproducts when compared to other derivatives like Boc-Arg(Tos)-OH .

Biological Research

Overview : In biological studies, this compound serves as a building block for synthesizing bioactive peptides that can modulate various biological processes.

Applications :

  • Protein-Protein Interactions : Researchers employ this compound to investigate interactions between proteins, contributing to understanding cellular mechanisms.
  • Enzyme-Substrate Interactions : It aids in studying how enzymes interact with substrates, providing insights into metabolic pathways.

Case Study : A notable application involved synthesizing Z-Arg-Lys-AOMK using this compound as a precursor. The resulting compound exhibited significant inhibitory activity against Cathepsin B, highlighting the therapeutic potential of arginine modifications .

Pharmaceutical Development

Overview : The pharmaceutical industry utilizes this compound for developing peptide-based drugs due to its ability to create specific sequences essential for therapeutic efficacy.

Applications :

  • Drug Design : The compound facilitates the design of peptides that can target specific receptors or pathways in disease processes.
  • Therapeutic Agents : It is involved in synthesizing peptides that exhibit antimicrobial properties or enhance immune responses.

Industrial Applications

Overview : Beyond research and pharmaceuticals, this compound finds applications in various industrial sectors.

Applications :

  • Cosmetics and Food Additives : The compound is used in formulating products that require specific peptide sequences for enhanced functionality.
  • Synthetic Peptides Production : Industries leverage this compound for producing synthetic peptides utilized in diverse applications ranging from health supplements to food preservatives.

Comparative Analysis of Related Compounds

Compound NameProtective GroupsApplications
This compoundBoc, ZPeptide synthesis, drug development
Fmoc-L-Arg(Me)-OHFmocSolid-phase synthesis
Z-Arg(Boc)-OH.CHAZ, BocTherapeutic applications

The comparative analysis highlights the unique dual protection strategy of this compound, which allows for greater flexibility during peptide synthesis compared to single-protected analogs like Fmoc-L-Arg(Me)-OH .

Mechanism of Action

The mechanism of action of Boc-Arg(Z) 2-OH primarily involves its role as a protected form of arginine in peptide synthesis. The Boc and Z groups protect the reactive sites of arginine, allowing for selective reactions to occur. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the free peptide. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₇H₃₄N₄O₈
  • Molecular Weight : 542.58 g/mol
  • Density : 1.242 g/cm³
  • Melting Point : Decomposes at -140°C .

Applications :
Boc-Arg(Z)2-OH is critical in synthesizing arginine-containing peptides, especially where full side-chain protection is required to avoid undesired interactions. It has been employed in the synthesis of protease inhibitors and neuropeptides, demonstrating high yield and minimal byproduct formation compared to Tosyl (Tos)-protected analogues .

The following table and analysis compare Boc-Arg(Z)2-OH with structurally or functionally related arginine derivatives:

Compound Protecting Groups Molecular Weight Deprotection Conditions Key Advantages Limitations References
Boc-Arg(Z)2-OH Boc (α-amino), Z (δ/ω-guanidino) 542.58 g/mol Acid (TFA) for Boc; Hydrogenolysis for Z High yield, minimal side reactions, stable under basic conditions Z groups require hydrogenolysis (incompatible with sulfur-containing peptides)
H-Arg(Z)2-OH None (α-amino), Z (δ/ω-guanidino) 442.46 g/mol Hydrogenolysis for Z Simplified deprotection (no acid step) Limited to stepwise synthesis (no α-amino protection)
Boc-Arg(Tos)-OH Boc (α-amino), Tos (guanidino) ~450 g/mol Acid (TFA) for Boc; HF for Tos Tos stable under basic conditions Tos deprotection requires hazardous HF; higher byproduct formation
Z-Arg(NO₂)-OH Z (α-amino), NO₂ (guanidino) 353.3 g/mol Hydrogenolysis for Z; Acid for NO₂ Nitro (NO₂) group stabilizes guanidine under acidic conditions Limited compatibility with reducing agents
Fmoc-Arg(Z)2-OH Fmoc (α-amino), Z (δ/ω-guanidino) ~650 g/mol Base (piperidine) for Fmoc; Hydrogenolysis for Z Orthogonal protection (Fmoc for SPPS) Higher molecular weight may reduce solubility
Detailed Analysis :

Boc-Arg(Z)2-OH vs. H-Arg(Z)2-OH: Boc-Arg(Z)2-OH is preferred in solid-phase peptide synthesis (SPPS) due to its Boc group, which allows iterative deprotection steps. In contrast, H-Arg(Z)2-OH lacks α-amino protection, restricting its use to solution-phase synthesis or specific stepwise strategies .

Boc-Arg(Z)2-OH vs. Boc-Arg(Tos)-OH: Tosyl protection (Boc-Arg(Tos)-OH) requires hazardous hydrofluoric acid (HF) for deprotection, limiting its practicality. Boc-Arg(Z)2-OH avoids this by using Z groups removable via safer hydrogenolysis, though this method is incompatible with cysteine-containing peptides .

Boc-Arg(Z)2-OH vs. Z-Arg(NO₂)-OH: Z-Arg(NO₂)-OH employs a nitro group for guanidine protection, which enhances stability under acidic conditions. However, nitro groups are less versatile in multi-step syntheses compared to Z .

Boc-Arg(Z)2-OH vs. Fmoc-Arg(Z)2-OH :

  • Fmoc-Arg(Z)2-OH is favored in SPPS for its base-labile Fmoc group, enabling orthogonal deprotection. However, Boc-Arg(Z)2-OH’s acid-labile Boc group offers advantages in specific acidic coupling environments .

Biological Activity

Boc-Arg(Z) 2-OH, also known as N-alpha-Boc-Ng,N’g-bis(benzyloxycarbonyl)-L-arginine, is a derivative of the amino acid arginine that is widely utilized in peptide synthesis and biological research. This compound is particularly noted for its protective groups, which facilitate the synthesis of peptides with specific sequences while maintaining the biological activity associated with arginine.

  • Molecular Formula : C27_{27}H34_{34}N4_{4}O8_{8}
  • Molecular Weight : 542.58 g/mol
  • CAS Number : 51219-19-3
  • Purity : ≥98.0% (TLC)

This compound serves primarily as a protected form of arginine in solid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups protect the reactive sites on arginine, allowing for selective reactions during peptide assembly. Once the desired peptide sequence is formed, these protecting groups can be removed to yield the active peptide.

Applications in Research

  • Peptide Synthesis : this compound is extensively used in solid-phase peptide synthesis (SPPS), allowing for the incorporation of arginine residues into various peptides and proteins.
  • Biological Studies : Researchers utilize this compound to investigate protein-protein interactions and enzyme-substrate interactions, which are crucial for understanding cellular processes and signaling pathways .
  • Drug Development : The compound plays a role in developing peptide-based therapeutic agents, particularly those targeting cardiovascular health and immune modulation.

Biological Activity

The biological activity of this compound is largely attributed to its arginine content, which is essential for several physiological processes:

  • Nitric Oxide Production : Arginine is a precursor to nitric oxide (NO), a critical signaling molecule involved in vasodilation and blood pressure regulation.
  • Protein Synthesis : As an amino acid, arginine is integral to protein synthesis and cellular metabolism.
  • Immune Function : Arginine has been shown to enhance immune responses, making it vital in therapeutic contexts .

Study on Peptide Synthesis Challenges

A notable study highlighted the challenges faced when using this compound in synthesizing specific peptides, such as the γ-subunit of cGMP phosphodiesterase. The research indicated that the use of this compound led to heterogeneous products rich in ornithine due to arginine decomposition. This outcome suggested complications with deprotection and purification processes during synthesis.

Inhibition Studies

Another research effort focused on synthesizing Z-Arg-Lys-AOMK using this compound as a building block. The resulting compound exhibited significant Cathepsin B inhibitory activity, demonstrating that modifications to arginine residues could yield biologically active peptides with therapeutic potential .

Comparative Analysis of Related Compounds

Compound NameProtective GroupsApplications
This compoundBoc, ZPeptide synthesis, drug development
Fmoc-L-Arg(Me)2_2-OHFmocSolid-phase synthesis
Z-Arg(Boc)2_2-OH.CHAZ, BocTherapeutic applications

The dual protection strategy employed by this compound allows for greater flexibility during peptide synthesis compared to single-protected analogs like Fmoc-L-Arg(Me)2_2-OH .

Q & A

Q. What ethical considerations apply when reporting failed syntheses or irreproducible results?

  • Methodological Answer : Disclose all attempts in supplementary materials, including negative results (e.g., “10 trials with DCC activation yielded <5% product”). Adhere to STANDARDS for Reporting Qualitative Research (SRQR) for transparency .

Tables for Comparative Analysis

Table 1 : Comparison of Protecting Group Strategies for Arg Derivatives

Protecting GroupStability (pH 7.4)Deprotection MethodCommon Side Reactions
Z (Benzyloxycarbonyl)ModerateH₂/Pd-C (2 atm, 4h)Over-reduction of guanidine
Boc (tert-butyloxycarbonyl)HighTFA (50% v/v, 1h)tert-butyl cation formation
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)HighTFA/Scavengers (3h)Sulfonamide retention

Table 2 : Key Spectral Data for this compound

TechniqueKey Peaks/CriteriaCommon Pitfalls
¹³C NMRδ 156 ppm (Z carbonyl), δ 80 ppm (Boc tert-butyl)Solvent residuals (e.g., DCM at δ 54 ppm)
IR1690 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Boc C-O)Moisture-induced broadening
X-rayR-factor < 0.05 (SHELXL-refined)Twinning in polar space groups

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.